5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
5-[(3-bromophenyl)methyl]-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O2/c1-31-20-9-5-7-18(13-20)14-28-16-27-23-21-10-2-3-11-22(21)29(24(23)25(28)30)15-17-6-4-8-19(26)12-17/h2-13,16H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKICHDRYAVINJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and indole derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: Using 3-bromobenzyl chloride and 3-methoxybenzyl chloride with a suitable nucleophile.
Cyclization reactions: Formation of the pyrimidoindole core through cyclization of intermediate compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to improve yield and purity. This may include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure typical of pyrimido[5,4-b]indole derivatives, characterized by:
- Molecular Formula : C24H22BrN3O
- Molecular Weight : Approximately 420.35 g/mol
These structural attributes contribute to its unique interactions with biological targets.
Antiviral Properties
Research indicates that compounds similar to 5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit antiviral activities. For instance, derivatives have shown efficacy against the Hepatitis C Virus (HCV) by inhibiting viral replication.
- Case Study : A study demonstrated that specific analogs of pyrimido[5,4-b]indoles significantly reduced HCV replication in vitro, suggesting their potential as antiviral agents .
Immune Modulation
This compound also shows promise in modulating immune responses. Substituted pyrimido[5,4-b]indoles have been found to stimulate Toll-like receptor 4 (TLR4), leading to the activation of NFκB and increased production of cytokines such as IL-6.
- Case Study : Research highlighted that certain derivatives could induce a robust immune response with minimal cytotoxicity, indicating their potential use as vaccine adjuvants or immune modulators .
Anticancer Activity
The cytotoxic potential of this compound has been assessed against various cancer cell lines. Studies on related pyrimido[5,4-b]indole derivatives have shown significant cytotoxic effects with low IC50 values.
- Case Study : In vitro assessments revealed that these compounds inhibited cell proliferation in multiple tumor models, suggesting their effectiveness in cancer therapy .
Mechanism of Action
The mechanism of action of 5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Uniqueness
5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.
Biological Activity
The compound 5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrimidine core fused with an indole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.25 | Induction of apoptosis |
| HepG2 | 2.10 | Cell cycle arrest |
| A549 | 1.85 | Inhibition of proliferation |
| HeLa | 0.95 | Apoptotic pathway activation |
The compound exhibits a particularly potent effect against HeLa cells, with an IC50 value of 0.95 µM, indicating strong cytotoxicity compared to standard chemotherapeutics .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. Flow cytometry analysis has shown increased sub-G1 phase populations in treated cells, indicating apoptosis .
- Cell Cycle Arrest : It has been observed that the compound can halt the cell cycle at various checkpoints, preventing cancer cells from proliferating effectively .
- Targeting Key Proteins : Molecular docking studies suggest that the compound may interact with critical proteins involved in cancer progression, such as VEGFR-2 and topoisomerase enzymes .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Clinical Evaluation : A study evaluating pyrimidine derivatives showed that compounds with structural similarities to this compound demonstrated promising results in phase I trials for solid tumors, leading to further investigations into their pharmacodynamics and safety profiles .
- In Vivo Studies : Animal model studies indicated that administration of this compound resulted in significant tumor regression in xenograft models, supporting its potential for therapeutic use against various cancers .
Q & A
Q. How can novel analogs expand therapeutic applications (e.g., CNS disorders)?
- Innovation : Introduce cyclopropane rings (e.g., 1,2,8,8a-tetrahydrocyclopropa[c]pyrroloindol-4-one analogs) to enhance blood-brain barrier penetration .
Q. Tables for Reference
Table 1. Crystallographic Data for 5-(3-Bromobenzyl)-3-(3-Methoxybenzyl) Derivative
| Parameter | Value |
|---|---|
| Space group | P21/n |
| Unit cell (Å) | a = 16.366, b = 6.0295, c = 21.358 |
| β angle | 105.21° |
| Z | 4 |
Table 2. Optimization of Buchwald-Hartwig Coupling
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 97 |
| PdCl₂ | XPhos | K₃PO₄ | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
